ALDH3A1 Inhibitory Activity: Moderate Potency Distinct from High-Potency Para-Substituted Analogs
2-((Dibutylamino)methyl)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 4.20 µM, placing it in a moderate potency tier that is measurably distinct from both the more potent para-substituted inhibitors and the weaker pan-ALDH tool compound CB29. The para-substituted analog 4-(dibutylamino)benzaldehyde achieves an IC₅₀ of 1.50 µM under comparable conditions (2.8-fold more potent), while DPAB (4-(dipropylamino)benzaldehyde) reaches 2.10 µM (2.0-fold more potent) [1][2]. Conversely, the reference inhibitor CB29 exhibits an IC₅₀ of 16.0 µM against ALDH3A1, making it 3.8-fold weaker than the target compound [3]. This intermediate potency window may be advantageous for applications requiring partial ALDH3A1 modulation rather than complete ablation.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 4.20E+3 nM (4.20 µM) |
| Comparator Or Baseline | 4-(Dibutylamino)benzaldehyde: IC₅₀ = 1.50E+3 nM (1.50 µM); DPAB: IC₅₀ = 2.10E+3 nM (2.10 µM); CB29: IC₅₀ = 1.60E+4 nM (16.0 µM) |
| Quantified Difference | 2.8-fold less potent than 4-(dibutylamino)benzaldehyde; 3.8-fold more potent than CB29 |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis (BindingDB assay format) |
Why This Matters
For researchers designing ALDH3A1 inhibition studies where complete target blockade is undesirable—such as in certain cancer stem cell differentiation protocols—this intermediate potency offers a functionally distinct tool compared to sub-micromolar para-substituted inhibitors.
- [1] BindingDB BDBM50448797; CHEMBL3128213. IC₅₀ = 1.50E+3 nM. Inhibition of full-length human ALDH3A1 expressed in E. coli BL21 (DE3) using benzaldehyde as substrate, 2 min preincubation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448797 View Source
- [2] BindingDB BDBM50447072; CHEMBL1890994. IC₅₀ = 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [3] BindingDB BDBM109210; CB29. Ki = 4.70E+3 nM, IC₅₀ = 1.60E+4 nM against human ALDH3A1. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109210 View Source
